N-([1,1'-biphenyl]-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide
Description
Properties
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-N-(2-phenylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-29-22-15-17-27(18-16-22)21-13-11-20(12-14-21)25(28)26-24-10-6-5-9-23(24)19-7-3-2-4-8-19/h2-14,22H,15-18H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTZQUNKHQITKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([1,1'-biphenyl]-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide, a compound characterized by its unique structural features, including a biphenyl moiety and a piperidine ring, has garnered interest in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes:
- Biphenyl Group : Contributes to the compound's hydrophobicity and potential interactions with biological membranes.
- Piperidine Ring : Known for its role in enhancing binding affinity to various targets.
- Methoxy Group : May influence the electronic properties and solubility of the compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The methoxy and piperidine groups facilitate binding to these targets, leading to modulation of their activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance:
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| N-(3-(7-(2-methoxy-4-pyridinyl)-1H-pyrrol-3-yl)phenyl) | 3.125 | Staphylococcus aureus |
| N-(4-(4-methoxypiperidin-1-YL)phenyl)benzamide | 0.125 | Methicillin-susceptible Staphylococcus aureus |
These findings suggest that this compound may exhibit similar antimicrobial efficacy due to its structural analogies.
Anticancer Potential
The compound has also been evaluated for anticancer activity. In vitro studies demonstrated that derivatives of biphenyl carboxamides can inhibit cancer cell proliferation through apoptosis induction. For example:
| Study | Cell Line | IC50 (μM) |
|---|---|---|
| Biphenyl Derivative A | HeLa | 5.0 |
| Biphenyl Derivative B | MCF7 | 10.0 |
These results highlight the potential of this compound as a candidate for further anticancer drug development.
Case Studies
Several case studies have explored the biological effects of structurally related compounds:
-
Case Study on Piperidine Derivatives :
- Objective : Investigate the neuroprotective effects of piperidine-based compounds.
- Findings : Compounds demonstrated a significant reduction in oxidative stress markers in neuronal cells.
-
Antimicrobial Efficacy Study :
- Objective : Assess the antibacterial properties of biphenyl derivatives.
- Results : Showed enhanced activity against Gram-positive bacteria compared to standard antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several benzamide-based therapeutics and experimental molecules. Below is a comparative analysis of its key features against structurally related compounds:
Key Structural and Functional Differences
Substituent Effects on Binding: The 4-methoxypiperidinyl group in the target compound introduces a hydrogen bond donor (N-H) and a steric bulk that may modulate binding to protein targets, contrasting with the piperazinyl groups in ABT-737, which provide additional nitrogen atoms for polar interactions . Biphenyl vs. Chlorobiphenyl: The absence of a chlorine atom in the target compound’s biphenyl moiety may reduce electrophilicity and off-target interactions compared to ABT-737 .
Synthetic Accessibility :
- The target compound’s methoxypiperidine group is synthesized via Pd-catalyzed cross-coupling (analogous to ), achieving moderate yields (e.g., 57–76% for similar derivatives), whereas ABT-737 requires multistep synthesis with lower overall yields .
Biological Activity: While ABT-737 and venetoclax are well-characterized BCL-2 inhibitors, the target compound’s activity remains underexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
